Muscarinic Receptor Silencing: 2,8-Diazaspiro[4.5]decan-3-one Scaffold Is Devoid of Cholinergic Activity Versus Reference Agonist RS-86
The 2,8-diazaspiro[4.5]decan-3-one core scaffold, when evaluated across a series of 8-substituted derivatives in direct comparison with the muscarinic agonist RS-86, exhibited no detectable cholinergic activity in both in vitro binding assays and in vivo mouse models [1]. In contrast, the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold (compound 6a in Tsukamoto et al.) retains high affinity for M1 and M2 muscarinic receptors and produces measurable antiamnesic effects at 0.1 mg/kg s.c. [2]. This functional divergence originates from a single atomic substitution—the replacement of the C-1 carbonyl oxygen in the parent scaffold with an oxygen atom in the oxa-analog—demonstrating that subtle scaffold modifications produce profound pharmacological shifts [2].
| Evidence Dimension | Muscarinic cholinergic activity (in vitro binding and in vivo behavioral assays) |
|---|---|
| Target Compound Data | No significant cholinergic activity across all 8-substituted 2,8-diazaspiro[4.5]decan-3-ones tested |
| Comparator Or Baseline | RS-86 (muscarinic agonist, positive control); 1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a): high M1/M2 affinity, antiamnesic activity at 0.1 mg/kg s.c., hypothermia at 3 mg/kg s.c. |
| Quantified Difference | Functional activity: absent (target scaffold) versus present (oxa-analog and RS-86); no overlapping cholinergic pharmacophore |
| Conditions | In vitro muscarinic receptor binding assays; in vivo mouse passive avoidance (antiamnesic activity) and hypothermia induction |
Why This Matters
This scaffold offers a clean cholinergic background for CNS-targeted programs where muscarinic off-target effects would confound efficacy readouts or introduce dose-limiting side effects.
- [1] Cignarella G, Villa S, Barlocco D. Synthesis of a new series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones. Journal of Heterocyclic Chemistry. 1993; 30(5): 1357–1359. doi: 10.1002/jhet.5570300529. View Source
- [2] Tsukamoto S, Fujii M, Yasunaga T, et al. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin. 1995; 43(9): 1523–1529. doi: 10.1248/cpb.43.1523. PMID: 7586076. View Source
